

# Application Notes and Protocols: CHK-336 In Vitro Lactate Dehydrogenase (LDH) Activity Assay

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## Compound of Interest

Compound Name: CHK-336

Cat. No.: B11933690

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## Introduction

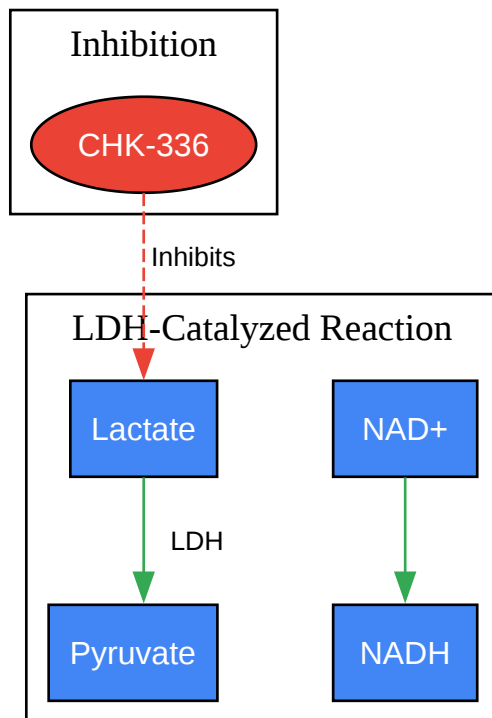
**CHK-336** is a first-in-class, orally bioavailable, and liver-targeted small molecule inhibitor of lactate dehydrogenase (LDH).[1][2] LDH is a critical enzyme that catalyzes the conversion of pyruvate to lactate, a key step in anaerobic glycolysis.[3] In the context of diseases like primary hyperoxaluria, the A isoform of LDH (LDHA) is involved in the final step of hepatic oxalate production.[1] By inhibiting LDH, **CHK-336** aims to reduce the overproduction of oxalate.[1][2] These application notes provide a detailed protocol for assessing the in vitro activity of **CHK-336** against LDH using a colorimetric assay. This assay is fundamental for researchers, scientists, and drug development professionals working on LDH inhibitors.

## Principle of the LDH Activity Assay

The in vitro LDH activity assay is a colorimetric method that measures the enzymatic activity of LDH by monitoring the reduction of NAD<sup>+</sup> to NADH. The assay utilizes a coupled enzymatic reaction where the LDH-catalyzed oxidation of lactate to pyruvate leads to the reduction of a tetrazolium salt (INT) into a colored formazan product. The intensity of the red formazan color, measured spectrophotometrically at 490 nm, is directly proportional to the LDH activity. When an inhibitor such as **CHK-336** is present, it will decrease the rate of the enzymatic reaction, leading to a reduction in the colorimetric signal.

## Signaling Pathway

The following diagram illustrates the enzymatic reaction catalyzed by LDH and the point of inhibition by **CHK-336**.



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Caption: LDH catalyzes the conversion of Lactate to Pyruvate, which is inhibited by **CHK-336**.

## Experimental Protocol

This protocol is designed for a 96-well plate format, which is suitable for screening multiple concentrations of **CHK-336**.

## Materials and Reagents

- Recombinant human LDH enzyme (isoform appropriate for the study, e.g., LDHA)
- **CHK-336**
- LDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Substrate Mix (containing L-Lactate and NAD<sup>+</sup>)

- Diaphorase
- INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride)
- DMSO (for dissolving **CHK-336**)
- 96-well clear flat-bottom plates
- Microplate reader capable of measuring absorbance at 490 nm

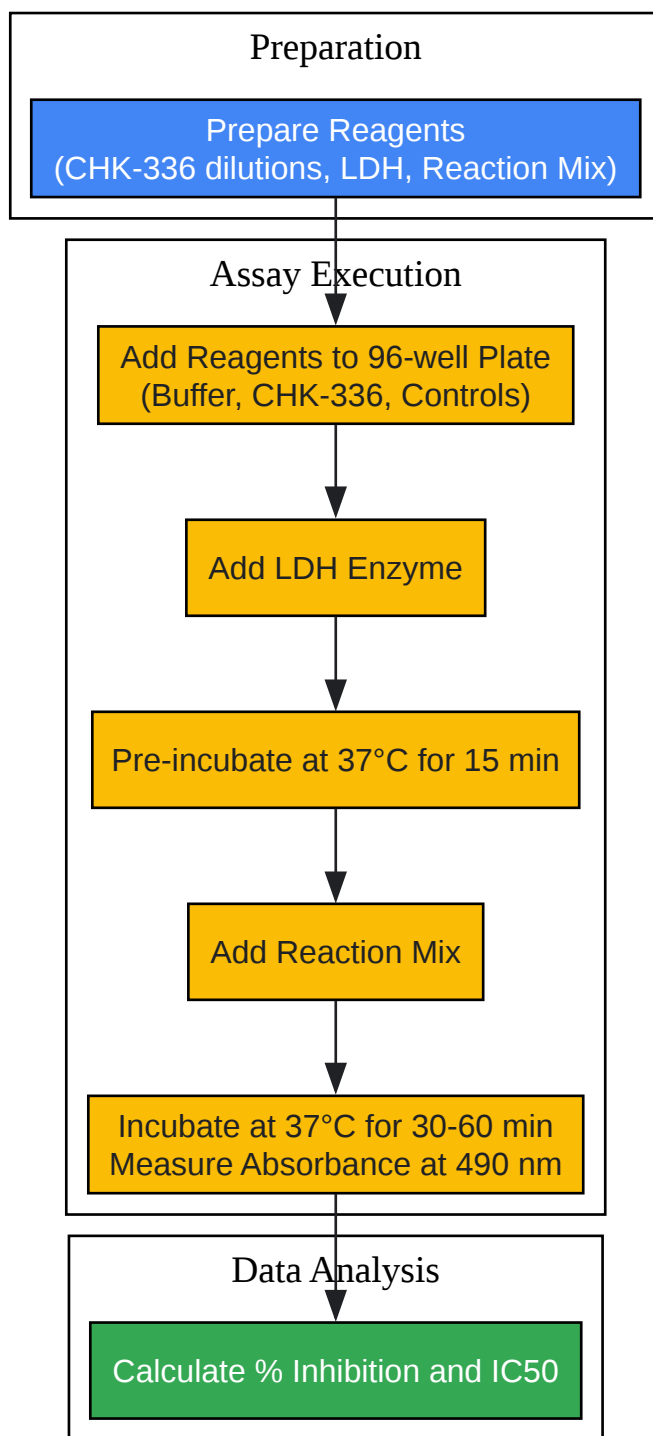
## Assay Procedure

- Preparation of Reagents:
  - Prepare a stock solution of **CHK-336** in DMSO.
  - Prepare serial dilutions of **CHK-336** in LDH Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
  - Prepare the LDH enzyme solution in cold LDH Assay Buffer to the desired concentration.
  - Prepare the Reaction Mix by combining the Substrate Mix, Diaphorase, and INT in LDH Assay Buffer according to the manufacturer's instructions.
- Assay Plate Setup:
  - Add 50 µL of LDH Assay Buffer to the "Blank" wells.
  - Add 50 µL of the various dilutions of **CHK-336** to the "Inhibitor" wells.
  - Add 50 µL of LDH Assay Buffer containing the same percentage of DMSO as the inhibitor wells to the "Positive Control" (or "No Inhibitor") wells.
- Enzyme Addition:
  - Add 25 µL of the LDH enzyme solution to the "Inhibitor" and "Positive Control" wells.
  - Add 25 µL of LDH Assay Buffer to the "Blank" wells.

- Pre-incubation:
  - Mix the plate gently and pre-incubate at 37°C for 15 minutes to allow **CHK-336** to interact with the enzyme.
- Initiation of Reaction:
  - Add 25 µL of the Reaction Mix to all wells.
- Incubation and Measurement:
  - Incubate the plate at 37°C, protected from light, for 30-60 minutes.
  - Measure the absorbance at 490 nm using a microplate reader.

## Experimental Workflow

The following diagram outlines the key steps of the in vitro LDH activity assay protocol.



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Caption: Workflow for the in vitro LDH activity assay with **CHK-336**.

## Data Presentation and Analysis

The percentage of LDH inhibition by **CHK-336** can be calculated using the following formula:

$$\% \text{ Inhibition} = [1 - (\text{Absinhibitor} - \text{Absblank}) / (\text{Abspositive control} - \text{Absblank})] \times 100$$

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the **CHK-336** concentration and fitting the data to a sigmoidal dose-response curve.

## Sample Data Tables

The following tables present illustrative data for an in vitro LDH activity assay with **CHK-336**.

Table 1: Raw Absorbance Data at 490 nm

Well Type	CHK-336 (nM)	Replicate 1	Replicate 2	Replicate 3	Mean Absorbance
Blank	0	0.102	0.105	0.103	0.103
Positive Control	0	1.254	1.268	1.261	1.261
Inhibitor	1	1.135	1.142	1.138	1.138
Inhibitor	10	0.856	0.863	0.859	0.859
Inhibitor	100	0.421	0.429	0.425	0.425
Inhibitor	1000	0.158	0.165	0.161	0.161
Inhibitor	10000	0.110	0.112	0.111	0.111

Table 2: Calculated Percentage of LDH Inhibition

CHK-336 (nM)	Mean Absorbance	Corrected Absorbance	% Inhibition
0	1.261	1.158	0.00
1	1.138	1.035	10.62
10	0.859	0.756	34.71
100	0.425	0.322	72.19
1000	0.161	0.058	95.00
10000	0.111	0.008	99.31

## Conclusion

This application note provides a comprehensive protocol for the in vitro assessment of **CHK-336**'s inhibitory activity on LDH. Adherence to this detailed methodology will enable researchers to generate robust and reproducible data, which is crucial for the characterization of LDH inhibitors and their potential therapeutic applications. The provided diagrams and data tables serve as a guide for executing the experiment and presenting the results in a clear and concise manner.

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## References

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